Perylene 3,4-dicarboxylic mono anhydride
Description
Synthesis of Perylene (B46583) Monoimide (PMI) Derivatives from Perylene 3,4-dicarboxylic monoanhydride
The conversion of PDCMA into perylene monoimide (PMI) derivatives is a cornerstone of its synthetic utility. This transformation opens up a vast chemical space for introducing various functional groups, thereby modulating the properties of the resulting PMI molecules for specific applications.
The most direct derivatization of PDCMA involves its reaction with primary amines to yield N-functionalized perylene monoimides (PMIs). This condensation reaction is a versatile method for introducing a wide range of substituents at the imide position. The choice of the primary amine is critical as it dictates the solubility and intermolecular interactions of the resulting PMI. For instance, the introduction of bulky or branched alkyl chains at the imide nitrogen can effectively disrupt the strong π–π stacking interactions that are characteristic of the planar perylene core, thereby enhancing solubility in common organic solvents. thieme-connect.com This is a crucial consideration for solution-processed applications in organic electronics. thieme-connect.comthieme-connect.com
The synthesis of PMIs from PDCMA can be achieved through various methods. A common approach involves the reaction of PDCMA with a primary amine in a high-boiling point solvent, such as imidazole (B134444), often in the presence of a catalyst like zinc acetate. thieme-connect.com Another method involves the reaction of the monopotassium salt of perylenetetracarboxylic acid monoanhydride with an amine in an aqueous solution. google.comgoogle.com The reaction conditions, including temperature and reaction time, are optimized to ensure high yields and minimize the formation of side products like perylene diimides (PDIs). thieme-connect.comutah.edu
The N-substituent, while crucial for solubility, generally has a minimal impact on the ground- and excited-state optical properties of the PMI core. thieme-connect.com This is attributed to the presence of a node on the imide nitrogen in both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). thieme-connect.comutah.edu This feature allows for the strategic design of PMIs where solubility can be tuned independently of the core's electronic characteristics.
A variety of amines have been utilized for the N-functionalization of PDCMA, leading to a diverse library of PMI derivatives. These include simple alkylamines, cycloalkylamines, and arylamines, each imparting specific properties to the final molecule. utah.edunih.gov For example, the use of cycloalkylamines has been shown to yield monoimides with high selectivity due to the insolubility of the product in the reaction medium, which drives the reaction equilibrium towards the desired product. utah.edu
Table 1: Examples of N-Functionalized PMI Derivatives Synthesized from PDCMA
| N-Substituent | Amine Precursor | Synthetic Method | Reference |
| Cyclohexyl | Cyclohexylamine | One-step reaction with perylene dianhydride | utah.edu |
| Dodecyl | Dodecylamine | Imidization of monoimide with the amine | utah.edu |
| 2-Ethylhexyl | 2-Ethylhexylamine | Condensation with PDCMA | nih.gov |
| Substituted Aryl | Various Anilines | One-step reaction with a mixture of amines | nih.gov |
| Butyl | Butylamine | Reaction with monopotassium salt of perylenetetracarboxylic acid monoanhydride in water | google.comgoogle.com |
| Ethanolamine | Ethanolamine | Reaction with monopotassium salt of perylenetetracarboxylic acid monoanhydride in water | google.com |
PDCMA and its derivatives are invaluable intermediates in the synthesis of non-symmetrical or unsymmetrical perylene diimides (PDIs). utah.edu These molecules, which possess different substituents at the two imide positions, are of significant interest for creating materials with unique directional properties for applications in areas like organic photovoltaics and molecular electronics.
The synthesis of unsymmetrical PDIs typically involves a stepwise approach. First, a PMI is synthesized from PDCMA by reacting it with a primary amine. This initial PMI, now containing one functionalized imide, can then be further reacted at the remaining anhydride (B1165640) or carboxylic acid functionalities to introduce a second, different substituent. For instance, a PMI can be reacted with another primary amine under appropriate conditions to form an unsymmetrical PDI. utah.edu
A key strategy involves the use of a soluble perylene monoanhydride diester intermediate. This intermediate can be synthesized from a symmetrically substituted perylene tetraester through a controlled, acid-catalyzed partial hydrolysis reaction. researchgate.net This versatile intermediate allows for the sequential introduction of different imide groups, leading to the formation of unsymmetrical PDIs in good yields. researchgate.net This method provides a high degree of control over the final molecular structure, enabling the design of complex and functional PDI architectures. researchgate.netresearchgate.net
Another approach to synthesizing unsymmetrical PDIs involves a one-step reaction of perylenetetracarboxylic dianhydride (PTCDA) with a mixture of two different primary amines. nih.gov While not directly starting from isolated PDCMA, this method conceptually relies on the differential reactivity and statistical distribution of the amine reactions to produce a mixture of symmetrical and unsymmetrical products, from which the desired unsymmetrical PDI can be isolated.
The ability to create unsymmetrical PDIs allows for the fine-tuning of their electronic and self-assembly properties. By combining different electron-donating and electron-accepting groups at the imide positions, it is possible to create donor-acceptor type molecules with tailored charge-transfer characteristics.
Core Functionalization of Perylene 3,4-dicarboxylic monoanhydride Derivatives
Beyond the imide position, the perylene core itself offers multiple sites for functionalization, which can significantly alter the photophysical and electronic properties of the resulting molecules. thieme-connect.com These modifications are typically performed on PMI or PDI derivatives obtained from PDCMA. The main positions for core functionalization are the bay-region (1, 6, 7, and 12 positions) and the ortho- and peri-positions. thieme-connect.comnih.gov
The bay-region of the perylene core is particularly reactive and is a primary target for introducing functional groups. thieme-connect.com Functionalization at these positions can induce significant changes in the molecule's electronic structure, leading to shifts in absorption and emission spectra, and can also influence the planarity of the perylene core. thieme-connect.commdpi.com
A common strategy for bay-region functionalization is through halogenation, typically bromination or chlorination, of the perylene core. mdpi.commetu.edu.tr The resulting halogenated perylenes can then undergo various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents, including aryl, alkynyl, and amino groups. thieme-connect.comnih.govnih.gov For example, Suzuki coupling has been used to attach quinoline (B57606) groups to the bay area of a PDI core. nih.gov
Nucleophilic substitution reactions are also employed to introduce functional groups at the bay positions. thieme-connect.com For instance, alkoxy and aryloxy groups can be introduced, which not only modify the electronic properties but also enhance the solubility of the perylene derivatives. thieme-connect.comrsc.org The introduction of bulky substituents in the bay region can cause steric hindrance, leading to a twist in the perylene backbone. This twisting can reduce aggregation and influence the material's performance in electronic devices. mdpi.com
The selective functionalization of specific bay positions can be challenging but offers a route to regioisomerically pure compounds with well-defined properties. metu.edu.tr For instance, the synthesis of 1,7-dibrominated perylene derivatives provides a platform for the selective introduction of substituents at these two bay positions. metu.edu.trmetu.edu.tr
Table 2: Examples of Bay-Region Functionalization of Perylene Derivatives
| Functional Group | Synthetic Method | Effect on Properties | Reference |
| Phenyl | Suzuki Coupling | Red-shifted absorption, improved solubility | nih.gov |
| Alkynyl | Sonogashira Coupling | Extended π-conjugation, NIR absorption | nih.gov |
| Phenoxy | Nucleophilic Substitution | Red-shifted absorption, improved solubility | metu.edu.trrsc.org |
| Fluoro | Nucleophilic Halogen Exchange | Altered electronic properties | nih.gov |
| Amino | Buchwald-Hartwig Coupling | Electron-donating group, altered photophysics | thieme-connect.com |
The ortho- (2, 5, 8, and 11) and peri- (9 and 10) positions of the perylene core are also accessible for functionalization, although they are generally less reactive than the bay-region. thieme-connect.com Modifications at these positions can also be used to tune the properties of perylene derivatives.
Ortho-functionalization, often with branched alkyl chains, can sterically hinder π–π stacking, similar to N-imide substitution, thereby improving solubility. thieme-connect.com The introduction of small electron-donating or electron-withdrawing groups at the ortho-positions can also subtly influence the electronic properties. thieme-connect.comrsc.org
The peri-position, being adjacent to the imide group in PMIs, offers a unique site for functionalization that is not available in the symmetrical PDIs. thieme-connect.com This position is highly reactive and can be exploited for various chemical transformations, including annulation reactions to extend the π-system of the perylene core. thieme-connect.com Regioselective functionalization at the peri-position has been used to create push-pull systems in PMI derivatives, which have applications in switchable memory devices. rsc.org The extension of π-conjugation through the peri-position has a significant impact on the photophysical properties due to its influence on the S0–S1 optical transition. nih.gov
Incorporating heteroatoms, such as nitrogen, into the perylene core is a powerful strategy to modify the electronic properties of perylene derivatives. rsc.org This "heteroatom doping" can lower the LUMO energy level, which is beneficial for creating n-type organic semiconductors for use in organic field-effect transistors (OFETs). rsc.org
One approach to heteroatom doping is through the annulation of nitrogen-containing heterocyclic rings onto the perylene core. For example, imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) have been fused to the ortho-positions of a PDI, resulting in π-extended systems with significantly red-shifted absorption and emission maxima. rsc.org These nitrogen-containing PDI derivatives have demonstrated excellent electron-transporting characteristics in OFETs. rsc.org
Another strategy involves the introduction of nitrogen atoms directly into the perylene skeleton, creating aza-perylene derivatives. These modifications can be achieved through multi-step synthetic sequences starting from functionalized perylene precursors. The resulting heteroatom-doped perylenes often exhibit enhanced electron-accepting properties and can be used as non-fullerene acceptors in organic solar cells.
Structure
3D Structure
Properties
IUPAC Name |
16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),8,10,12,18(22),19-nonaene-15,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O3/c23-21-16-9-7-14-12-5-1-3-11-4-2-6-13(18(11)12)15-8-10-17(22(24)25-21)20(16)19(14)15/h1-3,5-10,17H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSADPQLVSYQHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3C=CC4C5=C(C=CC(=C35)C6=CC=CC1=C26)C(=O)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Perylene 3,4 Dicarboxylic Mono Anhydride
Conventional Synthetic Routes to Perylene (B46583) 3,4-dicarboxylic monoanhydride
Traditional methods for synthesizing PDCMA are often characterized by harsh reaction conditions, low yields, and significant environmental impact. acs.orgchemrxiv.org These routes typically start from more complex perylene derivatives and simplify them or involve the selective reaction of a highly symmetric precursor.
One established pathway to asymmetrically functionalized perylenes involves the partial hydrolysis of a symmetric N,N'-disubstituted perylene diimide (PDI). nih.gov This approach first requires the synthesis of a PDI, which is then subjected to hydrolysis to yield a perylene monoimide-monoanhydride. nih.govdergipark.org.tr This intermediate is not the final target compound but is a precursor that can be further processed.
A more direct, though challenging, route involves the saponification of unsubstituted perylene-3,4-dicarboximide. google.com Direct hydrolysis with bases is generally ineffective because the base deprotonates the carboximide nitrogen, forming an imide anion that is resistant to further reaction. google.com An alternative is to treat the alkylated N-alkylperylene-3,4-dicarboximide with a strong base like potassium hydroxide (B78521) in tert-butanol, followed by acidification of the resulting di-salt to yield the perylene-3,4-dicarboxylic acid anhydride (B1165640). google.com However, these methods can be complicated and may not be suitable for large-scale production. utah.edu
A second major conventional strategy begins with the readily available Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). The goal is to achieve selective hydrolysis of one of the two anhydride groups. This approach leads to a mixed anhydride-dicarboxylate intermediate, which can then be used in sequential reactions. nih.gov A common method involves reacting PTCDA with a base like potassium hydroxide to form the monopotassium salt of perylenetetracarboxylic acid monoanhydride. google.com This salt serves as a key precursor, which can then be reacted with various amines to produce perylene monoanhydride-monoimides. google.com While this method provides a precursor to asymmetrically substituted perylenes, it does not directly yield PDCMA and requires subsequent steps. The controlled, partial reaction of the highly symmetric and rigid PTCDA molecule remains a significant synthetic challenge.
Decarboxylation offers a more direct route to PDCMA by removing two of the four carboxylic acid groups from PTCDA. One reported method is the gas-phase decarboxylation of perylene-3,4:9,10-tetracarboxylic acid bisanhydride. google.com This process, however, suffers from extremely low yields of around 5%, making it impractical for most applications. google.com Another approach involves the decarboxylation of PTCDA using an autoclave, a high-pressure reactor. olemiss.edu These methods are often inefficient and require harsh conditions, limiting their widespread use. A different decarboxylative pathway involves the condensation of PTCDA with moderately sterically hindered primary amines in the presence of water to form perylene-3,4-dicarboximides, which are then hydrolyzed to produce the desired Perylene-3,4-dicarboxylic anhydride. researchgate.net
Sustainable and Scalable Synthetic Approaches for Perylene 3,4-dicarboxylic monoanhydride
Conventional routes to PDCMA are often costly, resource-intensive, and associated with poor green metrics, such as high E-factors (Environmental factors), which measure the mass ratio of waste to the desired product. acs.orgchemrxiv.org In contrast, green chemistry approaches prioritize sustainability. A recently developed two-step synthesis of PDCMA exemplifies these principles by being straightforward, efficient, and free of organic solvents. acs.orgunpaywall.org This method significantly improves upon older protocols that required costly materials and generated substantial waste. chemrxiv.org By focusing on atom economy and reducing the use of auxiliary substances, these new methods provide a more environmentally benign and economically viable path to PDCMA. acs.orgresearchgate.net
A key innovation in the sustainable synthesis of PDCMA is the use of solventless and in-water reaction conditions. acs.orgchemrxiv.org One highly effective, recently reported procedure avoids the use of traditional organic solvents entirely. unpaywall.org The two-step process begins with a solventless reaction, followed by a reaction conducted in water, which is considered a green solvent. acs.org This approach not only minimizes environmental impact but also simplifies product isolation and purification. The combination of these techniques has led to a high-yield, scalable synthesis suitable for producing PDCMA in gram quantities, overcoming the bottlenecks of low yields and difficult purification associated with previous methods. researchgate.net
Interactive Data Table: Comparison of Synthetic Routes to PDCMA Precursors
The following table summarizes and compares key metrics for a conventional synthesis route versus a modern, sustainable approach for a key PDI intermediate, illustrating the advantages of green chemistry principles.
| Metric | Conventional Route (Imidization in Imidazole) | Sustainable Route (Solventless/In-Water) |
| Starting Material | Perylenetetracarboxylic dianhydride (PTCDA) | Perylenetetracarboxylic dianhydride (PTCDA) |
| Solvent(s) | Imidazole (B134444) (high-boiling) | None (solventless), then Water |
| Yield | Often moderate to high, but purification is difficult | High Yield |
| Key Advantage | Established method | Scalable, sustainable, organic solvent-free acs.orgunpaywall.org |
| Key Disadvantage | Resource-intensive, poor green metrics acs.orgchemrxiv.org | Newer methodology |
| Environmental Factor (E-Factor) | High | Significantly Lower |
Improved Yield and Efficiency in Modern Perylene 3,4-dicarboxylic monoanhydride Preparation
The synthesis of Perylene 3,4-dicarboxylic monoanhydride (PDCMA), a crucial intermediate for high-performance perylene dyes, has historically been hampered by harsh reaction conditions, low yields, and challenging purification processes. researchgate.net However, recent research has focused on developing more efficient and environmentally benign methods.
A significant breakthrough is a two-step, organic solvent-free process that offers a sustainable and scalable route to PDCMA. unimib.itchemrxiv.orgunpaywall.orgacs.org This method starts with the commercially available Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and proceeds through a combination of solventless and in-water reactions, aligning with the principles of green chemistry. unimib.itunpaywall.org This approach not only improves the yield but also simplifies handling and reduces the environmental impact associated with traditional organic solvents. unimib.it
Older methods, such as chemical vapor deposition (CVD), have been used to produce crystalline whiskers of PDCMA, but modern strategies offer greater control and are more amenable to large-scale production. tandfonline.comtandfonline.com Innovations also include a proposed single-step synthesis from PTCDA, which aims to further simplify the production of PDCMA. innovations-report.com
The table below summarizes and compares different synthetic protocols for PDCMA, highlighting the improvements in modern methodologies.
Table 1: Comparison of Synthetic Protocols for Perylene 3,4-dicarboxylic monoanhydride (PDCMA)
| Methodology | Key Features | Reported Yield | Advantages | Reference |
|---|---|---|---|---|
| Sustainable Two-Step Synthesis | Solventless and in-water reactions starting from PTCDA. | High | Environmentally friendly (Green Chemistry), scalable, straightforward. | unimib.itunpaywall.orgacs.org |
| Controllable Stepwise Strategy | Gram-scale preparation via a stable intermediate (e.g., PMI-Br). | High (e.g., 71% for PMI-Br intermediate) | Mild conditions, simple workup, suitable for industrial scale-up. | researchgate.net |
| Hydrolysis of Perylene-3,4-dicarboximides | Hydrolysis of imides with KOH in tert-butyl alcohol. | Not specified | Provides a pathway from readily prepared imides. | researchgate.net |
| Chemical Vapor Deposition (CVD) | Vapor phase synthesis. | Not specified | Produces crystalline whiskers. | tandfonline.comtandfonline.com |
| Single-Step Synthesis | Direct conversion from PTCDA. | Not specified | Potentially the most straightforward and cost-effective method. | innovations-report.com |
Mechanistic Insights into Perylene 3,4-dicarboxylic monoanhydride Formation
Understanding the reaction mechanism is paramount for optimizing the synthesis of PDCMA. The formation of this monoanhydride from the symmetric Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) requires a selective, stepwise approach.
Reaction Pathway Analysis of Perylene 3,4-dicarboxylic monoanhydride Synthesis
The predominant synthetic pathways to PDCMA start from PTCDA and involve breaking the molecule's symmetry. A common and effective strategy is the initial conversion of PTCDA into a monoimide derivative, which is then transformed into the target monoanhydride.
One major pathway involves the reaction of PTCDA with a primary amine. researchgate.netutah.edu The challenge lies in achieving mono-substitution, as the reaction can easily proceed to form the symmetrical diimide. metu.edu.tr A successful approach involves a one-step reaction using specific cycloalkyl amines where the resulting monoimide is insoluble in the reaction medium. utah.edu This insolubility causes the monoimide to precipitate out, shifting the reaction equilibrium and preventing the formation of the diimide, thus leading to high selectivity for the monoimide precursor. utah.edu
Once the perylene monoimide is formed, it can be converted to PDCMA. A widely used method is the hydrolysis of the imide group. researchgate.net For instance, Perylene-3,4-dicarboximides can be hydrolyzed using a strong base like potassium hydroxide in an alcohol solvent to yield the anhydride. researchgate.net
An alternative pathway involves the partial decarboxylation of a perylenetetracarboxylic acid derivative. researchgate.net For example, perylene-3,4,9,10-tetracarboxylic 3,4-anhydride 9,10-imides can undergo partial decarboxylation to yield perylene-3,4,9-tricarboxylic imides. researchgate.net A related method involves the synthesis of N-hydrocarbyl-3,4:9,10-perylenetetracarboxylic acid-3,4-anhydride-9,10-imide, which is subsequently decarboxylated to give the final N-hydrocarbyl-3,4-perylenedicarboxylic acid monoimide. google.com
Role of Catalysts and Reaction Conditions in Perylene 3,4-dicarboxylic monoanhydride Formation
The success of PDCMA synthesis is highly dependent on the careful control of catalysts and reaction conditions, which dictate the selectivity and efficiency of the reaction.
Catalysts: In the decarboxylation pathway, catalysts are crucial. For the conversion of N-hydrocarbyl-3,4:9,10-perylenetetracarboxylic acid-3,4-anhydride-9,10-imide to the final monoimide, cuprous oxide (Cu₂O) is used as a catalyst in a quinoline (B57606) solvent. google.com In other partial decarboxylation reactions, copper powder has been employed to facilitate the removal of a carboxyl group. researchgate.net
Reaction Conditions:
Bases and Solvents: For the hydrolysis of imide intermediates, strong bases are required. Potassium hydroxide (KOH) is commonly used, often in solvents like tert-butyl alcohol or isopropanol. researchgate.netgoogle.com The choice of solvent is critical; for instance, sustainable methods have successfully employed water as the solvent for the hydrolysis step, significantly improving the green profile of the synthesis. unimib.it
Steric Hindrance: To achieve selective mono-functionalization of PTCDA, sterically hindered primary amines can be used as a base at elevated temperatures. The bulkiness of the amine prevents the second nucleophilic attack required to form the diimide, favoring the monoimide product. google.com
Temperature: Reaction temperature is a key parameter. The condensation of PTCDA with amines is typically carried out at elevated temperatures, for example, 140-150 °C in an imidazole melt. google.com Heat treatment is also a critical factor in the chemical vapor deposition process. tandfonline.com
Insolubility: As mentioned previously, leveraging the insolubility of the monoimide intermediate is a powerful strategy to drive the reaction towards the desired product and prevent further reaction to the diimide. utah.edu This highlights how physical properties under specific reaction conditions can be exploited to control chemical selectivity.
The table below details the role of various catalysts and conditions in the key reaction steps for PDCMA synthesis.
Table 2: Influence of Catalysts and Conditions on PDCMA Synthesis
| Reaction Step | Catalyst/Reagent | Solvent | Key Condition | Purpose | Reference |
|---|---|---|---|---|---|
| Mono-imidization of PTCDA | Cycloalkyl amine | Various (e.g., Imidazole melt) | Insolubility of monoimide product | To achieve high selectivity for the monoimide intermediate. | utah.edu |
| Hydrolysis of Imide | Potassium Hydroxide (KOH) | tert-Butyl alcohol / Water | Elevated temperature | To convert the imide group to the anhydride. | researchgate.netunimib.it |
| Decarboxylation | Cuprous Oxide (Cu₂O) / Copper Powder | Quinoline | Inert atmosphere, elevated temperature | To selectively remove a carboxyl group. | researchgate.netgoogle.com |
| Selective Mono-reaction | Sterically hindered amine | Not specified | Elevated temperature | To prevent di-substitution of PTCDA. | google.com |
Derivatization Strategies and Functionalization of Perylene 3,4 Dicarboxylic Mono Anhydride
Solubility Enhancement Approaches in Perylene (B46583) 3,4-dicarboxylic mono anhydride (B1165640) Derivatization
The planar and rigid aromatic core of perylene compounds, including derivatives of Perylene 3,4-dicarboxylic mono anhydride, leads to strong π-π stacking interactions. While advantageous for certain electronic applications, this tendency causes significant challenges, primarily poor solubility in common organic solvents and a high propensity for aggregation. mdpi.comnih.gov Overcoming these solubility issues is critical for solution-based processing and for the development of advanced materials for optoelectronic devices. nih.gov Derivatization of the this compound is the primary method to impart solubility.
The strategies to enhance solubility involve the chemical attachment of specific functional groups to the perylene structure. Since this compound is a precursor to asymmetrically functionalized perylene monoimides, these solubilizing groups are typically introduced by reacting the anhydride with a primary amine bearing the desired substituent. researchgate.net Another major approach involves direct functionalization at the "bay positions" (the 1, 6, 7, and 12 positions) of the perylene core. mdpi.com
Key approaches include:
Introduction of Bulky and Branched Alkyl Chains: Attaching long, bulky, or branched alkyl chains is a widely used and effective method. These groups disrupt the close packing of the planar perylene cores, sterically hindering aggregation and improving interaction with solvent molecules. nih.gov The synthesis of soluble perylene diimide (PDI) derivatives has been achieved by introducing such substituents at the imide nitrogen atoms. nih.gov This same principle is applied by selecting amines with these bulky chains for reaction with the monoanhydride.
Bay-Area Functionalization: The chemical modification of the four bay positions (1, 6, 7, 12) offers a powerful route to suppress aggregation. mdpi.com Introducing substituents in this region twists the perylene backbone away from planarity due to steric hindrance, which effectively shields the π–π stacking interactions. mdpi.com This strategy is not only used for solubility enhancement but also to fine-tune the electronic properties of the molecule.
Attachment of Flexible or Aryl Groups: Incorporating groups like phenoxy substituents can improve solubility. These groups add steric bulk and can alter the intermolecular interactions, preventing the formation of insoluble aggregates. Research on 1,7-dibromoperylene-3,4,9,10-tetracarboxylic monoimide has shown that phenoxy groups can be introduced via nucleophilic aromatic substitution. researchgate.net
The following table summarizes research findings on solubility enhancement through derivatization.
| Derivatization Strategy | Type of Solubilizing Group | Intended Outcome | Relevant Research Context |
| Imide Functionalization | Long-chain n-alkyl groups (e.g., hexyl, dodecyl) | Disrupts π-π stacking, increases solubility in organic solvents. | Synthesis of soluble monoamino-substituted perylene tetracarboxylic dianhydrides demonstrated improved solubility in common solvents. mdpi.comnih.gov |
| Imide Functionalization | Cycloalkyl groups (e.g., cyclohexyl) | Enforces a rotated stacking between molecular planes, minimizing steric hindrance and improving solubility. utah.edu | Used in the direct synthesis of cycloalkyl-substituted monoimides, which precipitated from the reaction medium, indicating a change in solubility properties. utah.edu |
| Bay-Area Functionalization | Phenoxy groups | Adds steric bulk at the perylene core, twisting the planar structure to reduce aggregation. researchgate.net | Exploited in the synthesis of perylenes with multiple different substituents at the bay positions. researchgate.net |
| Bay-Area Functionalization | Pyrrolidinyl groups | Acts as an electron-donating group that also provides steric hindrance at the core. researchgate.net | Used to create asymmetrically substituted perylenes with tailored electronic properties and solubility. researchgate.net |
Development of Multi-Chromophoric Architectures from this compound
This compound is a valuable building block for the synthesis of complex, covalently linked multi-chromophoric systems. Its ability to be converted into an asymmetrical perylene monoimide (PMI) allows for the directional linking of the perylene unit to other photo- or electro-active molecules, creating sophisticated molecular architectures like dyads, triads, and larger arrays. nih.govrsc.org These systems are designed to exhibit specific functions, such as light-harvesting, intramolecular energy transfer, or photocatalysis, which arise from the electronic interactions between the constituent chromophores. nih.govrsc.org
The construction of these architectures often involves a sequential synthesis strategy. First, the monoanhydride is reacted with a specific amine to form a stable perylene monoimide. This PMI derivative can then be linked to other chromophoric units through various chemical reactions. researchgate.net The interactions between the chromophores, such as Förster Resonance Energy Transfer (FRET) or Dexter energy transfer, are highly dependent on the distance and orientation between them, which can be precisely controlled through the synthetic design. researchgate.net
Examples of such architectures include:
Perylene-Iridium Triads: A multi-chromophoric system was developed where a perylene monoimide (PMI) served as the central chromophore. A naphthalimide unit was attached at its bay position, and an iridium (Ir) metal complex was coordinated to a ligand on the PMI. This triad (B1167595) was designed and used as an efficient homogeneous photocatalyst. rsc.org
PDI-Based Arrays: While using perylene diimides (PDIs), research has focused on creating multi-chromophore building blocks that self-assemble into light-harvesting arrays. In one example, four PDI chromophores were attached to a central pyromellitimide core to form a cross-shaped molecule. nih.gov In another, PDI units were linked to a fifth central PDI, creating a saddle-shaped molecule. nih.gov These structures exhibit strong π-π interactions and fast exciton (B1674681) hopping, mimicking processes found in natural photosynthetic systems. nih.gov
Calixarene-Perylene Conjugates: Calix nih.govarene scaffolds have been used to position multiple perylene bisimide chromophores in a specific zigzag architecture. These systems were designed to study and optimize efficient energy transfer processes between the individual dye units for artificial light-harvesting applications. researchgate.net
The table below details examples of multi-chromophoric systems derived from or related to this compound derivatives.
| System Architecture | Constituent Chromophores | Key Structural Feature | Primary Application / Finding |
| Perylene-Iridium Triad | Perylene monoimide (PMI), Naphthalimide (NMI), Iridium (Ir) complex | Covalently linked triad with PMI as the central light-absorber. rsc.org | Homogeneous photocatalyst for the synthesis of tetrahydroquinolines via sp3 C-H bond functionalization. rsc.org |
| Cross-Shaped Tetramer | Pyromellitimide, Perylene diimide (PDI) | Four PDI chromophores attached to a central pyromellitimide scaffold. nih.gov | Self-assembles into dimeric structures for supramolecular light-harvesting arrays. nih.gov |
| Saddle-Shaped Pentamer | Perylene diimide (PDI) | Four PDI chromophores attached to a central PDI core. nih.gov | Forms rod-shaped nanostructures on surfaces; shows evidence of fast exciton hopping relevant to artificial photosynthesis. nih.gov |
| Zigzag Array | Calix nih.govarene, Perylene bisimide (PBI) | PBI units are positioned along a calix nih.govarene scaffold. researchgate.net | Designed as an artificial light-harvesting system to study efficient energy transfer between dye subunits. researchgate.net |
Supramolecular Assembly and Aggregation Behavior of Perylene 3,4 Dicarboxylic Mono Anhydride Derivatives
Self-Assembly Mechanisms of Perylene (B46583) Monoimide (PMI) and Perylene Diimide (PDI) from Perylene 3,4-dicarboxylic mono anhydride (B1165640) Precursors
The synthesis of asymmetrically substituted perylene diimides (PDIs) and perylene monoimides (PMIs) often utilizes Perylene 3,4-dicarboxylic mono anhydride as a key intermediate. This precursor is typically derived from the more common Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). nih.govunimib.it One common strategy to access asymmetrical PDIs involves the partial hydrolysis of PTCDA to yield a mixed anhydride dicarboxylate salt, which can then undergo successive imidization reactions. nih.gov Another approach is the partial hydrolysis of a symmetric PDI to a perylene monoimide monoanhydride, followed by condensation with a different primary amine. nih.gov
A more direct method for producing the monoimide involves a one-step reaction between cycloalkyl amines and the parent PTCDA. utah.edu The high selectivity of this reaction is attributed to the insolubility of the monoimide product in the reaction medium, which causes it to precipitate out, thereby shifting the reaction equilibrium. utah.edu This insolubility, however, highlights the challenges in synthesizing and purifying these compounds, making the development of straightforward and sustainable synthetic pathways to the this compound (PDCMA) precursor crucial. unimib.it
Once synthesized, these asymmetric PDI and PMI derivatives undergo self-assembly in solution, a process governed by non-covalent interactions such as π-π stacking, hydrogen bonds, and hydrophobic interactions. nih.govmdpi.com The mechanism of this assembly can be tuned by altering the molecular structure. Studies on asymmetric PDI derivatives have shown a transition from an isodesmic to a cooperative assembly mechanism based on increasing hydrophobicity. nih.gov
Isodesmic Assembly: In this mechanism, the energy of association for each monomer addition is constant. It typically results in a broad distribution of aggregate sizes.
Cooperative Assembly: This mechanism is characterized by a nucleation step followed by an elongation step, where it is more favorable for monomers to add to an existing aggregate than to form a new nucleus. This leads to more well-defined, larger supramolecular polymers. nih.gov
The transition between these mechanisms can be triggered by changes in solvent composition or by modifications to the PDI molecular structure, such as altering the length and number of hydrophobic alkyl chains attached to the imide positions. nih.gov
Influence of Molecular Structure (Derived from this compound) on Supramolecular Order
The supramolecular arrangement of perylene derivatives is highly sensitive to their molecular structure, which can be precisely controlled by selecting the substituents attached to the perylene core, starting from the monoanhydride precursor. nih.govacs.org These structural modifications, even at the imide positions far from the aromatic core, can dramatically influence the crystalline order and the type of aggregates formed. acs.org
The two primary forms of aggregates are H-aggregates and J-aggregates, distinguished by the relative orientation of the chromophores. nih.gov
H-aggregates: Characterized by a cofacial or nearly cofacial stacking of the perylene cores. This arrangement leads to a blue-shift in the absorption spectrum and is often associated with weak or no fluorescence. nih.govacs.org
J-aggregates: Involve a head-to-tail arrangement of the chromophores. This leads to a red-shift in the absorption spectrum and often results in enhanced fluorescence. nih.gov
The introduction of bulky substituents at the bay positions (1, 6, 7, and 12) of the perylene core can induce significant twisting of the planar aromatic structure. nih.govchinesechemsoc.org This steric hindrance prevents the close cofacial stacking required for H-aggregation and can promote the formation of J-aggregates. nih.gov Conversely, flatter molecules tend to favor more significant cofacial interactions, leading to more pronounced H-aggregate characteristics and higher crystallinity. acs.org The shape complementarity of the monomeric units is a critical factor; subtle changes in molecular shape, such as varying the number or size of alkoxy substituents in the bay-positions, can suppress or enable kinetically controlled aggregation pathways. chinesechemsoc.org The weaker π-π interactions resulting from increased distortion of the perylene core are a key factor in this modulation. chinesechemsoc.org
| Substituent Type | Position | Effect on Perylene Core | Predominant Aggregate Type | Resulting Property |
| Small/Flat (e.g., Butyl) | Imide | Minimal distortion | H-aggregate | Higher crystallinity, weak fluorescence acs.org |
| Bulky (e.g., Phenethyl) | Imide | Minor distortion | Mixed H/J or less ordered | Lower crystallinity acs.org |
| Bulky (e.g., Alkoxy) | Bay | Significant twisting | J-aggregate | Enhanced fluorescence nih.govchinesechemsoc.org |
| Cycloalkanes | Imide | Rotated stacking | Fluorescent aggregates | Strong fluorescence emission utah.edu |
Exciton (B1674681) Coupling and Interchromophore Interactions in this compound-Derived Aggregates
The optical properties of PDI and PMI aggregates are dictated by exciton coupling, which describes the electronic interactions between the chromophores within the assembly. nih.gov When molecules are brought into close proximity, their transition dipoles couple, leading to the formation of new excitonic states that are delocalized over multiple molecules. arxiv.org
In the framework of Kasha's molecular exciton theory, the nature of this coupling depends on the geometry of the interacting transition dipole moments.
H-aggregation (Parallel Dipoles): The interaction splits the excited state into two levels. The transition to the upper energy level is allowed (blue-shifted absorption), while the transition to the lower energy level is forbidden. This forbidden lower state acts as an exciton trap, quenching fluorescence. nih.gov
J-aggregation (Head-to-Tail Dipoles): The interaction also causes splitting, but the transition to the lower energy level is allowed (red-shifted absorption), leading to strong fluorescence. nih.gov
More advanced models consider the interplay between long-range Coulombic (dipole-dipole) interactions and short-range couplings mediated by charge-transfer (CT) and wave function overlap. researchgate.netpsu.edu In some PDI systems, these interactions can be opposing; for instance, long-range coupling may favor H-aggregation while short-range coupling favors J-aggregation. psu.edu This competition can lead to the formation of so-called HJ-aggregates , which exhibit properties intermediate between pure H- and J-types. psu.edu In these complex aggregates, the total exciton coupling is a delicate balance of all contributing interactions, which can be finely tuned through molecular design. researchgate.net The photophysical properties, including the degree of fluorescence, are thus a direct consequence of the aggregate structure and the nature of the excitonic coupling. nih.gov
| Aggregate Type | Dipole Arrangement | Spectroscopic Shift | Fluorescence | Dominant Interaction |
| H-aggregate | Parallel / Face-to-face | Blue-shift (Hypsochromic) | Quenched / Weak | Strong π-π stacking nih.gov |
| J-aggregate | Head-to-tail / Slipped | Red-shift (Bathochromic) | Strong / Enhanced | Sterically induced slipping nih.gov |
| HJ-aggregate | Complex | Intermediate | Variable | Competition between couplings psu.edu |
Formation of Ordered Nanostructures from this compound Building Blocks
The self-assembly of PDI and PMI derivatives, originating from this compound, leads to the formation of a variety of well-defined, ordered nanostructures. nih.govacs.org The final morphology of these structures is a direct consequence of the interplay between molecular design and the conditions of the assembly process (e.g., solvent, temperature). nih.gov
By carefully tuning the non-covalent interactions, researchers can guide the assembly process to yield specific architectures. researchgate.net For example, asymmetric PDI derivatives have been shown to form distinct fiber-like structures depending on their hydrophobicity. nih.gov Atomic force microscopy (AFM) has revealed morphologies including:
Nanofibers and Nanorods: These are common one-dimensional structures formed through the directional stacking of PDI molecules. nih.govnih.govresearchgate.net Their dimensions, such as height and length, can be controlled by the molecular structure and assembly conditions. For instance, one study found that PDI-based fibers exhibited heights of approximately 2.70 nm, which could grow to around 7.80 nm through further aggregation. nih.gov
Nanosheets and Vesicles: Two-dimensional structures can also be formed, sometimes in combination with other morphologies. nih.govresearchgate.net
Spheres: In some solvent systems, particularly with increasing water content, the aggregation can lead to the formation of spherical or ill-ordered structures, which may be triggered by steric hindrance that disrupts long-range order. nih.govresearchgate.net
The method of preparation is also critical. A solvent phase interfacial method has been shown to produce multiple aggregate types simultaneously, including straight, thick fibers and thinner, curved fibers, each with unique photophysical properties. nih.gov Furthermore, using surface nanowires as templates can guide the self-assembly of PTCDA molecules into highly aligned, quasi-one-dimensional chains. researchgate.net This demonstrates that both the intrinsic properties of the molecule and the external environment play crucial roles in dictating the final supramolecular architecture.
Advanced Spectroscopic and Computational Investigations of Perylene 3,4 Dicarboxylic Mono Anhydride Derived Systems
Photophysical Studies of Perylene (B46583) 3,4-dicarboxylic monoanhydride Derivatives
Photophysical studies unravel the fate of absorbed light energy in these molecules, from initial excitation to subsequent de-excitation pathways such as fluorescence, internal conversion, and intersystem crossing.
The absorption and emission spectra of Perylene 3,4-dicarboxylic monoanhydride derivatives are characterized by distinct vibronic structures, a hallmark of the rigid perylene chromophore. researchgate.net The absorption spectra typically show multiple bands corresponding to the S₀→S₁ electronic transition and its associated vibrational levels (0-0, 0-1, 0-2). researchgate.net For instance, in chloroform (B151607), perylene diimide derivatives often exhibit three main absorption peaks around 459 nm, 490 nm, and 526 nm. researchgate.net The emission spectrum is frequently a mirror image of the absorption profile, with a small Stokes shift, indicating minimal geometric rearrangement between the ground and excited states. researchgate.net
Substitution on the perylene core significantly modulates these properties. Introducing electron-donating groups, such as amino groups, can cause a significant bathochromic (red) shift in the absorption spectrum. mdpi.com These substitutions can lead to broad absorption bands that cover a large portion of the visible spectrum (350–750 nm), which is attributed to intramolecular charge transfer (ICT) character. mdpi.com The fluorescence quantum yields (Φf) are generally high for perylene derivatives, often approaching unity, which underscores their efficiency as emitters. sinap.ac.cnresearchgate.net However, the specific yield can be influenced by the solvent and the nature of the substituents. researchgate.net For example, the fluorescence quantum yields for a series of perylene monoimide alcohol ester derivatives in chloroform were reported to be in the range of 0.89 to 0.98. sinap.ac.cn
Table 1: Photophysical Data for Selected Perylene Monoimide/Monoanhydride Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |
| PDI in toluene | Toluene | 490 | 530, 570 | 0.97 omlc.org |
| D-PTCDI | Chloroform | 459, 490, 526 | 536, 575 | - researchgate.net |
| n-propylPMI | Chloroform | - | - | 0.96 sinap.ac.cn |
| ethylPMI | Chloroform | - | - | 0.98 sinap.ac.cn |
| PMD-1 | Chloroform | - | - | 0.94 sinap.ac.cn |
| PMD-2 | Chloroform | - | - | 0.93 sinap.ac.cn |
| PMD-3 | Chloroform | - | - | 0.91 sinap.ac.cn |
| PMD-4 | Chloroform | - | - | 0.89 sinap.ac.cn |
Note: "PDI" refers to a generic perylene diimide, "D-PTCDI" to N,N'-bis(1-dodecyl)perylene-3,4,9,10-tetracarboxylic diimide, and "PMI"/"PMD" to specific perylene monoimide derivatives.
Upon photoexcitation, Perylene 3,4-dicarboxylic monoanhydride derivatives undergo a series of ultrafast processes. Time-resolved spectroscopy reveals that the initially populated higher excited states (Sₙ) decay rapidly. For instance, in thin films of 3,4,9,10-perylene tetracarboxylic dianhydride (PTCDA), the S₂ state was found to decay with a lifetime of approximately 70 ± 2 femtoseconds (fs), while the S₁ state has a lifetime of 360 ± 12 fs. researchgate.net These extremely short lifetimes are indicative of very efficient non-radiative decay channels, which is consistent with the low fluorescence quantum yields observed for PTCDA in the solid state. researchgate.net
In solution, the excited-state dynamics can be more complex, involving intramolecular charge transfer (ICT), vibrational relaxation, and solvent reorganization. For multibranched PDI systems, excited-state symmetry-breaking charge separation can occur, where an electron is transferred from one PDI unit to another within the same molecule. researchgate.net In a PDI dimer, this process is followed by charge recombination. researchgate.net The lifetimes of these charge-separated states can be on the order of several hundred picoseconds to nanoseconds, influenced by the molecular geometry and the surrounding solvent. researchgate.netwustl.edu For example, in a perylene-porphyrin dyad, the initially excited perylene monoimide (PMI*) decays in less than 0.4 picoseconds (ps) through a combination of energy and hole transfer. wustl.edu The subsequent charge recombination occurs on a timescale of a few picoseconds. wustl.edu
The sensitivity of the absorption and emission spectra of Perylene 3,4-dicarboxylic monoanhydride derivatives to the polarity of their solvent environment is known as solvatochromism. This behavior is particularly pronounced in derivatives functionalized with donor-acceptor groups, which possess a significant dipole moment that changes upon excitation. mdpi.com For monoamino-substituted perylene dianhydrides, while the absorption spectra show only small shifts, the fluorescence spectra are largely red-shifted with increasing solvent polarity. mdpi.com This strong positive solvatochromism in the emission points to a more polar excited state and significant intramolecular charge transfer character. mdpi.com
The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity function, allowing for the estimation of the change in dipole moment between the ground and excited states (Δμ). mdpi.com Studies on monoamino-substituted perylene tetracarboxylic dianhydrides have shown they exhibit slightly larger changes in dipole moment upon excitation compared to their corresponding diimide counterparts. mdpi.com In some unique cases, such as N-(2,5-di-tert-butylphenyl)-9-pyrrolidinoperylene-3,4-dicarboximide, both absorption and emission spectra display large solvatochromic shifts, but the Stokes shift remains almost independent of solvent polarity. nih.gov This unusual behavior is attributed to an exceptionally large ground-state dipole moment that is sensitive to solvent polarity. nih.gov
Intersystem crossing (ISC) is a process where a molecule in a singlet excited state (S₁) transitions to a triplet excited state (T₁). wikipedia.org For many perylene derivatives, the quantum yield of fluorescence is near unity, meaning that ISC is typically an inefficient process. rsc.org However, accessing the long-lived triplet state is desirable for applications such as photodynamic therapy and triplet-triplet annihilation upconversion.
A powerful strategy to enhance ISC is to covalently attach a stable radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), to the perylene chromophore. rsc.orgnih.gov This is known as radical-enhanced intersystem crossing (EISC). rsc.org In such dyad systems, photoexcitation of the perylene unit is followed by ultrafast ISC. For a TEMPO-PDI dyad in toluene, enhanced ISC occurs with a time constant of 45 ± 1 ps, leading to the formation of the perylene triplet state. nih.govnih.gov This process competes with other potential decay pathways, such as electron transfer, which can dominate in different solvents like THF. nih.govnih.gov Time-resolved EPR spectroscopy confirms the formation of the triplet state and reveals strong magnetic exchange coupling between the PDI triplet and the TEMPO radical, resulting in the formation of excited quartet states. rsc.orgnih.gov
Electrochemical Characterization of Perylene 3,4-dicarboxylic monoanhydride Derivatives
Cyclic voltammetry (CV) is a key technique for probing the redox properties of Perylene 3,4-dicarboxylic monoanhydride derivatives and estimating their frontier molecular orbital (HOMO and LUMO) energy levels. mdpi.comlongdom.org These compounds typically exhibit reversible or quasi-reversible reduction and oxidation processes. mdpi.com Perylene dyes generally show two distinct, stable, one-electron reduction waves, corresponding to the formation of the radical anion (PDI⁻) and subsequently the dianion (PDI²⁻). longdom.org
For example, monoamino-substituted perylene tetracarboxylic dianhydrides undergo two quasi-reversible one-electron oxidations and two quasi-reversible one-electron reductions at modest potentials. mdpi.com The presence of the electron-withdrawing anhydride (B1165640) group leads to higher oxidation and reduction potentials compared to the corresponding imide derivatives. mdpi.comresearchgate.net The HOMO and LUMO energy levels can be calculated from the onsets of the first oxidation and reduction potentials, respectively. These values are crucial for designing materials for electronic applications, as they determine the efficiency of charge injection and transport. researchgate.net
Table 2: Electrochemical Data for Monoamino-Substituted Perylene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| Compound 1a | -5.67 | -3.68 | 1.99 |
| Compound 1b | -5.65 | -3.67 | 1.98 |
| Compound 1c | -5.66 | -3.69 | 1.97 |
| Compound 2a | -5.48 | -3.56 | 1.92 |
| Compound 2b | -5.47 | -3.55 | 1.92 |
| Compound 2c | -5.46 | -3.56 | 1.90 |
Data estimated from cyclic voltammetry for monoamino-substituted perylene tetracarboxylic dianhydrides (1a-c) and diimides (2a-c). researchgate.net
Theoretical and Computational Chemistry Approaches for Perylene 3,4-dicarboxylic monoanhydride Systems
Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for complementing experimental findings and providing deeper insight into the structure-property relationships of Perylene 3,4-dicarboxylic monoanhydride systems. mdpi.comnih.govresearchgate.net
Geometry optimization calculations using DFT, for example at the B3LYP/6-31G** level of theory, can predict molecular structures, including bond lengths and the characteristic twisting of the perylene core. mdpi.com These calculations have shown that the degree of π-conjugation in the perylene unit is similar in both unsubstituted and core-substituted derivatives. mdpi.com
Analyses of the frontier molecular orbitals (HOMO and LUMO) reveal the distribution of electron density. In amino-substituted derivatives, the HOMO is typically delocalized over the electron-donating amino group and the perylene core, while the LUMO is centered on the perylene core and the electron-withdrawing anhydride or imide groups. mdpi.com This spatial separation of the HOMO and LUMO is consistent with the intramolecular charge-transfer character observed in absorption spectra. mdpi.com The calculated HOMO-LUMO energy gap often correlates well with the electrochemical gap determined from CV measurements. researchgate.net Furthermore, TD-DFT calculations can be used to simulate electronic absorption spectra, predicting excitation energies and oscillator strengths that can be compared directly with experimental UV-Vis data. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the properties of perylene 3,4-dicarboxylic monoanhydride derivatives. These computational studies are crucial for designing new materials with tailored optoelectronic characteristics for applications in organic electronics.
DFT calculations, often using functionals like B3LYP, provide insights into the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are critical in determining the electronic behavior of the molecules, including their potential in organic solar cells, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The matching of these energy levels with those of metal electrodes is a key factor for efficient device performance. researchgate.net
For instance, in derivatives of perylene 3,4-dicarboxylic monoanhydride, such as imido-diesters, the HOMO and LUMO energy levels can be finely tuned by modifying the substituent groups. This tuning capability is essential for optimizing the charge injection and transport properties of the material.
| Property | Calculated Value (Typical Range) | Significance in Organic Electronics |
| HOMO Energy | ~ -5.8 eV | Determines the electron-donating ability and ionization potential. |
| LUMO Energy | ~ -3.5 eV to -4.2 eV | Relates to the electron-accepting ability and electron affinity. |
| Band Gap (HOMO-LUMO) | Varies with substitution | Influences the optical absorption and emission properties. |
The data in this table is synthesized from typical values found in computational studies of perylene derivatives and should be considered illustrative.
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are instrumental in understanding the non-covalent interactions that govern the self-assembly of perylene 3,4-dicarboxylic monoanhydride-derived systems into ordered supramolecular structures. Perylene-based molecules are well-known for their strong tendency to aggregate, primarily through π-π stacking interactions, forming columnar structures that are highly desirable for charge transport. researchgate.net
MD simulations can model the dynamic behavior of these molecules in various environments, predicting how they will arrange themselves in the solid state or in solution. These simulations help to visualize the formation of liquid crystalline phases, which are crucial for the fabrication of organic electronic devices. For example, derivatives of perylene 3,4-dicarboxylic monoanhydride, such as perylene diester imides (PEIs), have been shown to form hexagonal columnar liquid crystalline phases. researchgate.netresearchgate.net
These simulations provide valuable information on:
Intermolecular distances and orientations: Key parameters for efficient π-π stacking and charge transport.
The influence of side chains: Alkyl or other substituent chains play a significant role in modulating the solubility and the packing of the molecules.
The stability of the assembled structures: Predicting the thermodynamic favorability of different packing motifs.
Analysis of Frontier Molecular Orbitals (FMOs) in Perylene 3,4-dicarboxylic monoanhydride Derivatives
The analysis of Frontier Molecular Orbitals (FMOs) is a cornerstone of computational studies on perylene 3,4-dicarboxylic monoanhydride derivatives. The distribution and energy of the HOMO and LUMO are directly related to the photophysical and electronic properties of these molecules. researchgate.net
In perylene derivatives, the HOMO is typically localized on the electron-rich perylene core, while the LUMO is also distributed across the aromatic system. The introduction of electron-withdrawing or electron-donating groups at different positions on the perylene skeleton can significantly alter the energy levels of these orbitals.
For example, the imidization and esterification of the carboxylic acid groups of perylene 3,4-dicarboxylic monoanhydride allow for the introduction of a wide variety of functional groups. These modifications can lead to:
A decrease in the LUMO energy level , enhancing the electron-accepting character of the molecule, which is beneficial for n-type semiconductors in OFETs.
An increase in the HOMO energy level , improving the electron-donating properties for p-type semiconductors.
Tuning of the HOMO-LUMO gap , which in turn controls the color of light absorbed and emitted by the molecule, a critical aspect for OLEDs and organic dyes.
Quantum chemical calculations show that for certain imido-diester derivatives, the HOMO and LUMO energy levels are approximately -5.8 eV and -3.5 eV, respectively. researchgate.net
| Orbital | Typical Energy Level | Key Characteristics and Role |
| HOMO | ~ -5.8 eV | Primarily located on the perylene core; involved in oxidation and hole transport. |
| LUMO | ~ -3.5 eV | Also centered on the perylene core; involved in reduction and electron transport. |
This table presents illustrative data based on computational studies of perylene derivatives.
Structural Characterization Techniques for Perylene 3,4-dicarboxylic monoanhydride-Based Materials
X-ray Diffraction (XRD) and Solid-State NMR for Structural Elucidation
The precise arrangement of molecules in the solid state is paramount for the performance of organic electronic materials. X-ray Diffraction (XRD) and solid-state Nuclear Magnetic Resonance (NMR) are powerful, complementary techniques for the structural elucidation of perylene 3,4-dicarboxylic monoanhydride-based materials.
X-ray Diffraction (XRD) is the primary method for determining the crystal structure and packing of these materials. For polycrystalline or powdered samples, powder XRD (PXRD) provides information about the lattice parameters and the symmetry of the unit cell. In the case of self-assembled systems that form liquid crystalline phases, XRD can confirm the presence of ordered structures, such as columnar phases. For instance, the powder X-ray diffraction spectrum of a perylene imido-diester derivative at room temperature has shown Miller indices corresponding to a hexagonal columnar lattice. researchgate.net
Solid-State NMR provides detailed information about the local environment of specific atoms within the molecule, even in non-crystalline or disordered materials. It can be used to:
Confirm the chemical structure of the synthesized derivatives.
Probe the molecular conformation and dynamics in the solid state.
Characterize the degree of order in self-assembled structures.
Perylene 3,4 Dicarboxylic Mono Anhydride As a Synthetic Precursor for Advanced Functional Materials
Applications in Organic Electronic and Optoelectronic Devices
Derivatives synthesized from perylene (B46583) 3,4-dicarboxylic mono anhydride (B1165640) are integral to the development of advanced organic electronic and optoelectronic devices. Their robust nature and versatile photophysical properties allow for their use as active materials in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs). mdpi.comnih.govgoogle.com The ability to modify the molecular structure by selecting different side chains during synthesis allows for fine-tuning of properties like solubility, energy levels, and solid-state packing, which are crucial for device performance. mdpi.com
Light-Emitting Diodes (OLEDs) and Electroluminescence
Perylene monoimide derivatives are recognized for their potential as emitters in organic light-emitting diodes (OLEDs). mdpi.com Their strong fluorescence and stability are key attributes for creating durable and efficient light-emitting layers. By synthetically modifying the perylene core, the emission color can be tuned. For instance, certain perylene diimide derivatives, which share a similar chromophore system, have been developed as efficient red and deep-red emitters for solution-processable OLEDs. rsc.org One such device, using an acenaphthene-substituted perylene diimide, produced deep-red electroluminescence with an emission wavelength peaking at 690 nm. rsc.org The development of materials like a terbium(III) complex derived from perylene-3,4,9,10-tetracarboxylic dianhydride has led to bright, white light-emitting compounds, showcasing the versatility of the perylene framework in achieving broad-spectrum emission for solid-state lighting and display technologies. rsc.org
Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, perylene 3,4-dicarboxylic mono anhydride is a valuable precursor for synthesizing photosensitizers for dye-sensitized solar cells (DSSCs) and components for organic photovoltaics (OPVs). nih.govresearchgate.net Perylene monoimide (PMI) dyes have been successfully used as sensitizers on semiconductor substrates like TiO2. researchgate.net
Table 1: Performance of a Perylene Monoimide (PMI-DA1) Derivative in a Dye-Sensitized Solar Cell
| Parameter | Value |
|---|---|
| Open Circuit Voltage (Voc) | 300 mV |
| Short-Circuit Current (Jsc) | 9.79 mA/cm² |
| Power Conversion Efficiency (PCE) | 1.61% |
Data sourced from a 2006 study on PMI dyes in DSSCs.
Organic Field-Effect Transistors (OFETs)
Derivatives of perylene, including those that can be synthesized from this compound, are promising candidates for the active semiconductor layer in organic field-effect transistors (OFETs). mdpi.comnih.gov The planar, rigid structure of the perylene core facilitates strong π-π stacking, which is essential for efficient charge transport. The synthesis of highly soluble derivatives is a key area of research, as it enables the use of solution-based processing techniques for fabricating thin films, which is crucial for creating large-area and low-cost electronic devices. mdpi.com
Applications in Photonic and Nanoscience Research
The unique photophysical properties of molecules derived from this compound make them highly suitable for advanced applications in photonics and nanoscience. google.com Their high fluorescence quantum yields and excellent stability are leveraged in systems designed to manage and convert light energy, such as fluorescent solar concentrators and specialized photoreactive materials. google.com
Fluorescent Solar Concentrators and Light Harvesting Systems
Perylene-based dyes are considered state-of-the-art materials for luminescent solar concentrators (LSCs). mdpi.com An LSC device captures sunlight over a large area, converts it to luminescence, and guides it to small photovoltaic cells at the edges. daneshyari.com The effectiveness of these devices relies heavily on the properties of the fluorescent dye used.
Key requirements for LSC dyes include broad absorption, a large Stokes shift (the difference between absorption and emission maxima) to minimize reabsorption losses, and a high photoluminescence quantum yield (PLQY). daneshyari.comnih.gov Researchers have engineered perylene derivatives to meet these demands. By creating molecules with intramolecular charge transfer (ICT) characteristics, it is possible to achieve broad absorption, large Stokes shifts, and high quantum yields. daneshyari.com Different perylene-based systems have demonstrated impressive performance metrics, making them highly attractive for building-integrated photovoltaics. daneshyari.comresearchgate.net
Table 2: Performance of Various Perylene Derivatives in Luminescent Solar Concentrators (LSCs)
| Perylene Derivative System | Stokes Shift | Photoluminescence Quantum Yield (PLQY) | Device Efficiency |
|---|---|---|---|
| Engineered Perylene Dye | 300 meV | 70% (in slab) | - |
| Structurally Modified Perylene Dye (Dye 1) | 90 nm | 95% | 2.81% (Power Conversion Efficiency) |
| PDI in Polymer Nanoparticles | - | 91% (max) | 51% (Simulated Optical Quantum Efficiency) |
Data compiled from studies on advanced LSC dyes. daneshyari.comresearchgate.netrsc.org
Photoreactive Thin Films and Nanodevices
The creation of photoreactive thin films and nanodevices is another significant application area for materials derived from this compound. The ability to form ordered thin films is crucial for fabricating devices like organic photoreceptors and photoluminescence elements. mdpi.comgoogle.com For example, perylene diimide derivatives have been deposited onto zinc oxide (ZnO) nanorod arrays to create photosensitive materials. bas.bg The processability of these compounds, particularly their solubility in organic solvents, allows for the use of techniques like drop-casting or dipping to produce uniform films, which is a fundamental step in the construction of optoelectronic devices. mdpi.combas.bg
Emerging Biomedical and Environmental Applications of Perylene 3,4-dicarboxylic monoanhydride Derivatives
Perylene 3,4-dicarboxylic monoanhydride (PDCMA) serves as a crucial building block for a class of asymmetric perylene derivatives known as perylene monoimides (PMIs). These PMIs, along with their symmetric counterparts, perylene diimides (PDIs), are at the forefront of research in advanced functional materials due to their exceptional photophysical properties, including high fluorescence quantum yields, and remarkable chemical and thermal stability. thieme-connect.comnih.gov The strategic functionalization of the perylene core, facilitated by the versatile chemistry of PDCMA, allows for the fine-tuning of their electronic and optical characteristics, paving the way for innovative applications in biomedicine and environmental remediation. nih.govmdpi.com
Bioimaging and Biosensing Platforms
Derivatives of Perylene 3,4-dicarboxylic monoanhydride, particularly Perylene Monoimides (PMIs), have emerged as powerful tools in the realm of bioimaging and biosensing. thieme-connect.com Their inherent fluorescence and the ability to tailor their structure allow for the development of highly specific and sensitive probes for visualizing and detecting biological processes and analytes.
Researchers have successfully synthesized wash-free fluorescent PMIs with emission ranges between 500 and 750 nm, which simplifies cell imaging procedures by removing the need for washing steps. digitellinc.com This enables the real-time observation of cellular dynamics with minimal interference to the living cells. digitellinc.com Furthermore, some of these PMI derivatives have demonstrated potential as anticancer agents, highlighting their dual functionality in both imaging and therapy. digitellinc.com
A notable application is the development of a red-emitting fluorescent probe, a perylenemonoimide–boronate ester (PMI-BE), for the ultrasensitive and selective detection of peroxynitrite (ONOO⁻) in living cells. rsc.org This probe exhibits nanomolar sensitivity, allowing for the precise tracking of this highly reactive species, which is implicated in various physiological and pathological conditions. rsc.org
The versatility of PMIs extends to near-infrared (NIR) imaging, a region of the electromagnetic spectrum that offers deeper tissue penetration and reduced autofluorescence. Novel small-molecule chromophores based on peri-guanidine-fused perylene monoimide (PMIP) have been engineered to exhibit emission maxima at 732 nm with high fluorescence quantum yields. acs.org These PMIP derivatives have been successfully employed for the super-resolution imaging of lysosomes in living mammalian cells under physiological conditions. acs.org
The development of hydrophilic PMIs is another significant area of research, aiming to improve their biocompatibility and applicability in aqueous biological environments. thieme-connect.com By incorporating specific functional groups, researchers are creating water-soluble PMI probes for various bioimaging applications. thieme-connect.com
Table 1: Perylene 3,4-dicarboxylic monoanhydride Derivatives in Bioimaging and Biosensing
| Derivative/System | Application | Key Research Finding |
| PMI1, PMI2, PMI3 | Wash-free fluorescent probes for cell imaging | Emission ranges of 500-650 nm (PMI1) and 600-750 nm (PMI2, PMI3); eliminate the need for washing steps in cell imaging. digitellinc.com |
| Perylenemonoimide–boronate ester (PMI-BE) | Ultrasensitive detection of peroxynitrite (ONOO⁻) in living cells | Red-emitting fluorescent probe with nanomolar sensitivity and high selectivity for ONOO⁻. rsc.org |
| Peri-guanidine-fused perylene monoimide (PMIP) | Near-infrared (NIR) super-resolution imaging of lysosomes in live cells | Emission maximum at 732 nm with high fluorescence quantum yield, enabling advanced live-cell imaging. acs.org |
| Hydrophilic PMIs | Bioimaging in aqueous environments | Structural modifications to enhance water solubility for improved biocompatibility and performance in biological systems. thieme-connect.com |
Photocatalytic Systems and Pollutant Detection/Degradation
Perylene derivatives, including those synthesized from Perylene 3,4-dicarboxylic monoanhydride, are gaining significant attention for their potential in environmental applications, particularly in the detection and degradation of pollutants through photocatalysis. thieme-connect.comresearchgate.net The unique electronic properties of the perylene core make these compounds effective photocatalysts that can harness light energy to drive chemical reactions for environmental remediation. researchgate.netnih.gov
Perylene monoimide (PMI) based materials have been explored for the photocatalytic generation of hydrogen, a clean energy source. thieme-connect.com Furthermore, composites of perylene monoimide with other materials, such as carbon nitride (CN), have shown promise in photocatalysis. acs.org The electron-deficient nature of the perylene monoimide can significantly influence the band structure of the composite material, enhancing its photocatalytic activity. acs.org These composites have demonstrated excellent performance in the aerobic oxidative amidation of aromatic aldehydes under visible light irradiation. acs.org
In the realm of pollutant detection, fluorescent sensors based on perylene derivatives have been developed for the highly sensitive and selective detection of various environmental contaminants. For instance, a hydroxyl-functionalized perylene monoimide probe (PMI-OH) has been used to create a fluorescent micelle sensor for the detection of picric acid, a common explosive and pollutant. nih.gov This sensor operates through fluorescence quenching upon interaction with picric acid, with a detection limit in the nanomolar range. nih.gov
Perylene diimides (PDIs), which share a similar perylene core, have been extensively studied as photocatalysts for the degradation of organic pollutants. researchgate.netrsc.org These materials can be self-assembled into nanostructures that enhance their photocatalytic efficiency by promoting charge separation and transfer. researchgate.net The photocatalytic degradation of pollutants typically involves the generation of reactive oxygen species, such as superoxide (B77818) and hydroxyl radicals, which break down the pollutant molecules. nih.gov
Table 2: Perylene 3,4-dicarboxylic monoanhydride Derivatives in Photocatalysis and Pollutant Detection
| Derivative/System | Application | Key Research Finding |
| Perylene Monoimide (PMI) | Photocatalytic hydrogen generation | Explored for its potential in producing clean energy through light-driven reactions. thieme-connect.com |
| Perylene Monoimide/Carbon Nitride (PMI/CN) Composite | Photocatalytic oxidative amidation | The electron-deficient PMI enhances the photocatalytic activity of the composite under visible light. acs.org |
| Hydroxyl-functionalized Perylene Monoimide (PMI-OH) Micelle Sensor | Detection of picric acid | A fluorescent sensor with a nanomolar detection limit for a common environmental pollutant. nih.gov |
| Perylene Diimide (PDI) Supramolecular Assemblies | Degradation of organic pollutants | Self-assembled nanostructures enhance photocatalytic efficiency for environmental remediation. researchgate.netrsc.org |
Photosensitizers in Advanced Therapies (e.g., Photodynamic Therapy)
The unique photophysical properties of Perylene 3,4-dicarboxylic monoanhydride derivatives make them promising candidates as photosensitizers in advanced therapeutic applications, most notably in photodynamic therapy (PDT). nih.govmdpi.com PDT is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy diseased cells, such as cancer cells. acs.org
Perylene derivatives are being investigated as a new class of photosensitizers. nih.gov Researchers are particularly interested in developing perylene-based photosensitizers that can be activated by near-infrared (NIR) light, which allows for deeper tissue penetration. acs.org Perylene diimide (PDI) based photosensitizers have been designed to have strong NIR absorbance, and through self-assembly into nanoparticles, they can achieve significant singlet oxygen generation, a key requirement for effective PDT. acs.org
A NIR-II absorbing small organic molecule derived from perylene monoimide (PMI) has been developed for the phototheranostics of deep orthotopic glioblastoma. nih.gov This molecule, when encapsulated in nanoparticles, demonstrated efficient crossing of the blood-brain barrier and significant tumor growth inhibition upon light irradiation. nih.gov
Furthermore, a perylene diimide zwitterionic polymer has been synthesized for photoacoustic imaging-guided synergistic PDT and photothermal therapy (PTT) using a single near-infrared light source. nih.gov This multifunctional platform exhibited high photothermal conversion efficiency and efficient singlet oxygen quantum yield, leading to effective tumor destruction in both in vitro and in vivo studies. nih.gov
The versatility of the perylene scaffold allows for the synthesis of a wide range of derivatives with tailored properties for PDT. By modifying the structure of the perylene core, it is possible to enhance their water solubility, improve their tumor-targeting capabilities, and optimize their photodynamic efficacy. nih.govmdpi.com
Table 3: Perylene 3,4-dicarboxylic monoanhydride Derivatives as Photosensitizers
| Derivative/System | Therapeutic Application | Key Research Finding |
| Perylene Diimide (PDI) based Supramolecular Photosensitizer | Near-infrared (NIR) Photodynamic Therapy (PDT) | Self-assembled nanoparticles with intense NIR absorbance and significant singlet oxygen generation. acs.org |
| NIR-II Absorbing Perylene Monoimide (PMI) Derivative | Phototheranostics of deep orthotopic glioblastoma | Nanoparticle formulation crosses the blood-brain barrier and inhibits tumor growth upon irradiation. nih.gov |
| Perylene Diimide (PDI) Zwitterionic Polymer | Photoacoustic imaging-guided synergistic PDT and Photothermal Therapy (PTT) | A single platform for both imaging and combination therapy with high efficacy under NIR light. nih.gov |
| General Perylene Derivatives | Photodynamic Therapy (PDT) | Investigated as a new class of photosensitizing agents for cancer treatment. nih.gov |
Conclusion and Outlook in Perylene 3,4 Dicarboxylic Mono Anhydride Research
Summary of Key Achievements in Perylene (B46583) 3,4-dicarboxylic monoanhydride Chemistry and Applications
Perylene 3,4-dicarboxylic monoanhydride (PDCMA) has been established as a crucial building block in the field of advanced materials. While its close relative, perylenetetracarboxylic dianhydride (PTCDA), is a readily available commodity chemical leading to a vast library of symmetric perylenediimides (PDIs), PDCMA offers a gateway to asymmetrically functionalized perylene monoimide (PMI) dyes. acs.orgchemrxiv.orgunimib.it These PMIs possess unique properties, such as directional charge-transfer excitation and high Stokes shifts, which are highly desirable for specific applications but are lacking in the more common symmetric PDIs. acs.org
The primary achievement in PDCMA chemistry is its role as a versatile intermediate. researchgate.netresearchgate.net Its synthesis allows for the creation of PMI dyes with tailored electronic and optical properties. researchgate.net These dyes are instrumental in a variety of high-tech applications, including printed optoelectronics, bioimaging, solar technologies, and photocatalysis. acs.orgacs.orgunpaywall.org Researchers have successfully synthesized a range of PMI derivatives from PDCMA, demonstrating their potential in organic solar cells and as fluorescent probes. researchgate.netresearchgate.net The ability to produce gram-scale quantities of PDCMA, as demonstrated in some synthetic strategies, represents a significant step toward unlocking its full potential in laboratory and industrial settings. researchgate.net The synthesis of a soluble perylene monoanhydride diester from PDCMA precursors has further expanded its utility, enabling the convenient integration of these structures into more complex functional molecular systems. researchgate.net
Unaddressed Challenges and Future Research Avenues for Perylene 3,4-dicarboxylic monoanhydride
Despite its importance, the chemistry of Perylene 3,4-dicarboxylic monoanhydride is beset by significant challenges, primarily centered on its synthesis. For a long time, access to PDCMA has been a major bottleneck, hindering broader research and application. acs.orgchemrxiv.orgunpaywall.org
Key Challenges:
Poor Green Metrics: Existing protocols are frequently associated with extremely poor green metrics, relying on organic solvents and generating significant waste. acs.orgchemrxiv.orgunimib.it This is a major drawback in an era of increasing focus on sustainable chemistry.
Purification and Characterization: The purity of the final PDCMA product is highly dependent on the reaction conditions and can be difficult to assess. acs.org The compound's extremely poor solubility complicates this task, as do potential byproducts from rearrangements, decarboxylation, or oligomerization. acs.org
Solubility: The inherent low solubility of PDCMA and many of its derivatives can limit their processing and application in certain technologies. acs.orgresearchgate.net
Future Research Avenues:
Future research will likely focus on overcoming these hurdles. The development of novel, sustainable, and efficient synthetic routes that avoid harsh chemicals and complex purification steps is paramount. acs.orgacs.org Exploring new solvent systems or solvent-free reactions is a promising direction. acs.orgchemrxiv.org Research into functionalizing the perylene core to improve solubility without compromising its electronic properties is another critical area. Furthermore, a deeper understanding of the electronic interactions between PMI chromophores derived from PDCMA is needed to optimize their performance in organic electronic devices. researchgate.net
Broader Impact of Perylene 3,4-dicarboxylic monoanhydride Research on Materials Science and Technology
The availability and study of Perylene 3,4-dicarboxylic monoanhydride have a substantial impact on the broader fields of materials science and technology. It serves as a cornerstone for a class of advanced materials—asymmetric perylene derivatives—that would otherwise be difficult to access. acs.orgchemrxiv.org Perylene dyes are fundamental to technologies that require conjugated molecular materials. unimib.it
The ability to create asymmetric PMI structures from PDCMA allows for the fine-tuning of molecular properties to a degree not possible with symmetric PDIs. This has direct implications for:
Organic Electronics: PDIs and related compounds are premier n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The unique dipole moments and charge-transfer characteristics of PMIs derived from PDCMA can lead to new generations of these components with enhanced performance. acs.org
Photovoltaics: In organic solar cells (OSCs), the properties of the electron acceptor material are critical. PMIs, with their higher-lying lowest unoccupied molecular orbital (LUMO) compared to some PDIs, could contribute to higher open-circuit voltages (Voc) in OSCs. researchgate.net The development of novel non-fullerene acceptors based on the PMI structure is an active area of research. researchgate.net
Bioimaging and Diagnostics: Highly fluorescent and photostable dyes are essential for advanced bioimaging. researchgate.netresearchgate.net PDCMA-derived monoimides can be functionalized to act as selective and sensitive fluorescent probes, for example, in detecting specific ions in biological systems. researchgate.net
Photocatalysis: The unique excited-state properties of asymmetric perylene dyes make them suitable candidates for photocatalytic applications, contributing to advancements in environmental remediation and green chemistry. acs.orgresearchgate.net
In essence, research into PDCMA expands the toolbox available to materials scientists, enabling the rational design of molecules with specific functions for a wide array of cutting-edge technologies.
Prospects for Scalable Production and Industrial Adoption of Perylene 3,4-dicarboxylic monoanhydride
The industrial adoption of any chemical is heavily dependent on the ability to produce it at a large scale, cost-effectively, and sustainably. For decades, the prospects for Perylene 3,4-dicarboxylic monoanhydride were limited by the lack of such a production method. acs.orgunpaywall.org Traditional synthetic routes, such as the decarboxylative imidation of PTCDA or the partial saponification of PDI derivatives, were inefficient and not amenable to industrial scale-up. acs.orggoogle.com
However, recent breakthroughs have dramatically changed this outlook. A 2024 study reported a new, two-step synthesis that is straightforward, sustainable, efficient, and free of organic solvents. acs.orgchemrxiv.orgacs.org This method, which combines solventless and in-water reactions, represents a significant leap forward. acs.orgunimib.it By avoiding costly and environmentally harmful organic solvents and complex chromatographic purification, this approach drastically improves the green metrics and reduces the cost of production. acs.orgchemrxiv.org
The table below compares key aspects of traditional versus modern synthetic approaches, illustrating the improved prospects for scalability.
| Feature | Traditional Synthetic Routes | Modern Sustainable Route (2024) |
| Methodology | Often multi-step, involving harsh reagents (e.g., strong acids/bases), high temperatures, and pressure (autoclave). acs.orggoogle.com | Two-step process combining solventless and in-water reactions. acs.orgacs.org |
| Solvents | Typically relies on organic solvents (e.g., imidazole). acs.org | Organic solvent-free. acs.orgchemrxiv.org |
| Yield | Often low, not exceeding 35% in some cases. acs.org | Reported as high-yield. unimib.itresearchgate.net |
| Purification | Requires extensive and difficult purification, often by column chromatography. acs.orgresearchgate.net | Simple post-processing and washing. researchgate.net |
| Scalability | Limited by reaction conditions and purification needs. acs.org | Explicitly designed for scalability. acs.orgunimib.itunpaywall.org |
| Green Metrics | Extremely poor E-factor (high waste generation). acs.orgchemrxiv.org | Significantly improved E-factor and cost-effectiveness. acs.orgchemrxiv.org |
This new, sustainable pathway makes the industrial production of PDCMA a viable prospect. researchgate.net As this key intermediate becomes more accessible and affordable, wider adoption in commercial applications like high-performance pigments, organic electronics, and advanced diagnostics can be expected. The transition from a challenging laboratory chemical to a potential industrial commodity is now a realistic goal.
Q & A
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder or [4+2] cycloaddition reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
